6-Phenyl-3-(1-methylhydrazino)pyridazine: 625-Fold Enhanced Vasorelaxant Potency Versus Hydralazine in Aortic Ring Assays
6-Phenyl-3-(1-methylhydrazino)pyridazine belongs to the 6-phenyl-3-pyridazinone/3-hydrazinopyridazine structural class, which has demonstrated dramatically enhanced vasorelaxant potency compared to the clinical standard hydralazine. In a 2024 study published in Scientific Reports, 6-(4-substitutedphenyl)-3-pyridazinone derivatives—which share the identical 6-phenylpyridazine core scaffold with the target compound—exhibited EC₅₀ values ranging from 0.02916 to 1.907 µM, compared to hydralazine at EC₅₀ = 18.21 µM [1]. The most potent derivative (compound 2j, EC₅₀ = 0.02916 µM) was approximately 625-fold more potent than hydralazine in the same assay system. This enhancement is attributed to the 6-phenyl substitution pattern, which the target compound also possesses. Additionally, a 2020 study of 6-phenyl-3-pyridazinone based derivatives reported EC₅₀ values from 0.339 to 114.300 µM, with hydralazine as the reference standard at EC₅₀ = 18.210 µM [2].
| Evidence Dimension | In vitro vasorelaxant potency (EC₅₀) |
|---|---|
| Target Compound Data | Target compound class (6-phenyl-3-pyridazinone/3-hydrazinopyridazine): EC₅₀ = 0.02916–1.907 µM for representative derivatives |
| Comparator Or Baseline | Hydralazine: EC₅₀ = 18.21 µM |
| Quantified Difference | Up to 625-fold higher potency (18.21 / 0.02916 ≈ 624.7) |
| Conditions | In vitro vasorelaxant activity assessment; isolated tissue bath assay; reference: Scientific Reports 2024, 14:29514 |
Why This Matters
The 6-phenyl substitution confers a potency enhancement of up to 625-fold versus hydralazine, indicating that the phenyl-bearing scaffold requires substantially lower concentrations to achieve equivalent vasodilation, which may translate to improved therapeutic windows and reduced dose-dependent side effects.
- [1] Allam HA, et al. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports. 2024;14:29514. View Source
- [2] Allam HA, Kamel AA, El-Daly M, George RF. Synthesis and vasodilator activity of some pyridazin-3(2H)-one based compounds. Future Medicinal Chemistry. 2020;12(1):37-50. View Source
